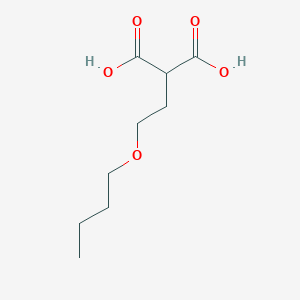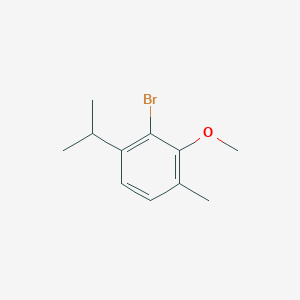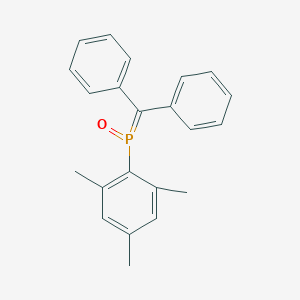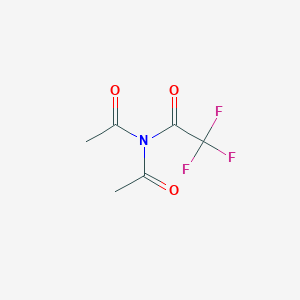
N,N-Diacetyl-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diacetyl-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of two acetyl groups and a trifluoroacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diacetyl-2,2,2-trifluoroacetamide typically involves the reaction of trifluoroacetic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods often incorporate advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diacetyl-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N,N-Diacetyl-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diacetyl-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its mechanism of action are often studied using advanced techniques such as molecular docking and enzyme kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2,2,2-trifluoroacetamide: This compound has similar structural features but with ethyl groups instead of acetyl groups.
N,N-Diallyl-2,2,2-trifluoroacetamide: This compound contains allyl groups instead of acetyl groups.
Uniqueness
N,N-Diacetyl-2,2,2-trifluoroacetamide is unique due to the presence of acetyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
89567-95-3 |
|---|---|
Formule moléculaire |
C6H6F3NO3 |
Poids moléculaire |
197.11 g/mol |
Nom IUPAC |
N,N-diacetyl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H6F3NO3/c1-3(11)10(4(2)12)5(13)6(7,8)9/h1-2H3 |
Clé InChI |
JXRHICWIBFIENI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C(=O)C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


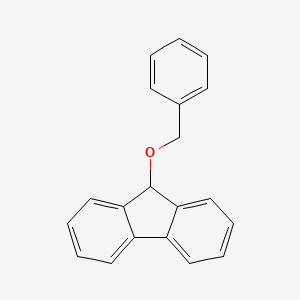
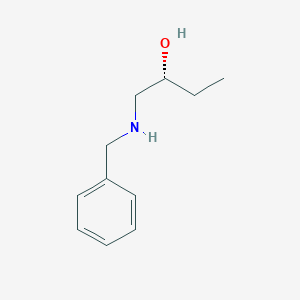
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
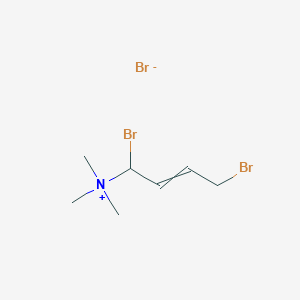
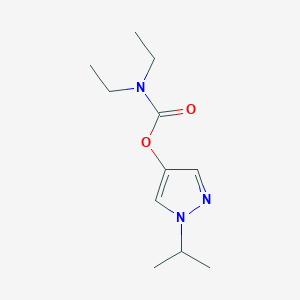
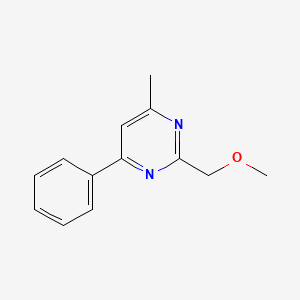
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
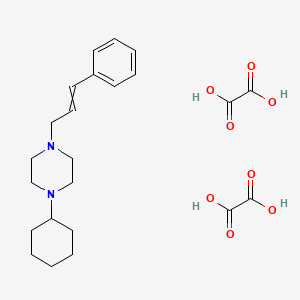
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
